molecular formula C7H7Br B049008 4-Bromotoluene CAS No. 106-38-7

4-Bromotoluene

Cat. No.: B049008
CAS No.: 106-38-7
M. Wt: 171.03 g/mol
InChI Key: ZBTMRBYMKUEVEU-UHFFFAOYSA-N
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Description

4-Bromotoluene (4-BT) is an aromatic compound and a derivative of toluene. It is a colorless liquid with a sweet odor, and it is widely used in the manufacture of a variety of products, such as dyes, perfumes, and pharmaceuticals. 4-BT has also been studied in recent years as a potential therapeutic agent and has shown promise in treating a variety of ailments.

Scientific Research Applications

  • Synthesis of DL-tyrosine and Tyramine : 4-Bromotoluene is used in the synthesis of DL-tyrosine-2′-t and tyramine-2′-t from 4-benzyloxy-2-bromotoluene, a key intermediate in the synthesis of tyramines (Jeffs, Johns, & Johnson, 1976).

  • Economic and Environmental Efficiency : New synthetic techniques for this compound emphasize economic efficiency and environmental protection, using low-priced raw materials and eco-friendly green chemical technology (Xue, 2010).

  • Selective Bromination : A study demonstrated a highly selective bromination process of toluene in a zeolite-bromine-oxirane system, yielding 98% pure para-bromotoluene (Vega, Sasson, & Huddersman, 1993).

  • Photodissociation Studies : Photodissociation of bromotoluene radical cations has been studied, revealing insights into the production of benzyl cations (Kim & Shin, 1997).

  • Electrochemical Bromination : Research shows that electrochemical bromination of 4-methoxy toluene yields 3-bromo 4-methoxy benzyl bromide, demonstrating the orientation of bromine atoms in alkyl aromatic compounds (Kulangiappar, Anbukulandainathan, & Raju, 2014).

  • Catalytic Isomerization : Al2Br6 catalyst is effective in catalyzing the isomerization of bromotoluenes in radioactive toluene, leading to various bromotoluene formations (Valois, Albada, & Veenland, 1968).

  • Microwave-Assisted Synthesis : Microwave irradiation has been used to synthesize 4-benzyloxy toluene from p-bromotoluene, showcasing an effective synthesis method (Brahmayya & Wang, 2016).

  • Photodissociation Dynamics : Studies on the photodissociation dynamics of o-, m-, and p-bromotoluene in the gas phase provided insights into their dissociation behaviors (Kadi, Ivarsson, & Davidsson, 2004).

  • Safety and Handling : It's important to note that compounds like p-Bromobenzyl bromide, derived from bromotoluene, are corrosive and require professional waste disposal (Herzner & Seeberger, 2003).

Mechanism of Action

Target of Action

4-Bromotoluene, also known as 1-bromo-4-methylbenzene, is a p-substituted aryl bromide . It primarily targets various organic compounds during its reactions . The compound’s primary targets are often other organic compounds in a reaction mixture, where it acts as a reagent .

Mode of Action

This compound interacts with its targets through various chemical reactions. One such reaction is the C-O coupling reaction with 2,4-dimethylphenol, catalyzed by the CuI/K2CO3/phen system . During this reaction, complexes such as [Cu(phen)(1-(2,4-dimethylphenoxy)-4-methylbenzene)]+, {H[Cu(phen)(2,4-dimethylphenoxy)]}+, and [Cu(2,4-dimethylphenoxy)2]- were reported as intermediates .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of new organic compounds. For instance, it undergoes a Suzuki coupling reaction with non-fluorescent phenylboronic acid (PBA) in the presence of palladium (II) acetate as a catalyst . It also participates in a palladium-catalyzed C-N cross-coupling reaction with piperidine .

Pharmacokinetics

It’s known that this compound is a solid at room temperature with a density of 139 g/mL at 25 °C . It has a boiling point of 184 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of this compound’s action is the formation of new organic compounds through various chemical reactions. For example, it can participate in the Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and outcome of its reactions . Additionally, the presence of other compounds, such as catalysts or reactants, can also significantly impact the compound’s action, efficacy, and stability .

Safety and Hazards

4-Bromotoluene is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Properties

IUPAC Name

1-bromo-4-methylbenzene
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InChI

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
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InChI Key

ZBTMRBYMKUEVEU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)Br
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID7024661
Record name 4-Bromotoluene
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Molecular Weight

171.03 g/mol
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Physical Description

Crystals, clear pale yellow liquid. (NTP, 1992), Solid; [HSDB] May also be in the form of pale yellow liquid; [CAMEO] White crystalline solid; mp = 26-29 deg C; [MSDSonline]
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Boiling Point

363 °F at 760 mmHg (NTP, 1992), 184.5 °C at 760 mm Hg
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Flash Point

185 °F (NTP, 1992), 85 °C, 85 °C (185 °F) Closed Cup
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in chloroform, Water solubility of 110 ppm at 25 °C., Soluble in ethanol, acetone, and ether
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Density

1.399 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3995 @ 35 °C
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Vapor Density

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air= 1)
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Vapor Pressure

1 mmHg at 50.5 °F ; 5 mmHg at 117.5 °F; 10 mmHg at 142.0 °F (NTP, 1992), 1.15 [mmHg], Vapor pressure = 2.52 kPa (18.9 mm Hg) at 75 °C, Vapor pressure = 1.90 mm Hg @ 25 °C /From experimentally-derived coefficients/, 1.15 mm Hg at 25 °C.
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Color/Form

Crystals from absolute alcohol

CAS No.

106-38-7
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Melting Point

83.3 °F (NTP, 1992), 28.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-bromotoluene?

A1: this compound has a molecular formula of C₇H₇Br and a molecular weight of 171.03 g/mol. []

Q2: What are some spectroscopic methods used to characterize this compound?

A2: Common spectroscopic techniques for characterizing this compound include ¹H NMR, IR, and elemental analysis. [] High-pressure crystal structures have also been determined using X-ray diffraction. []

Q3: Is this compound soluble in water?

A3: this compound decomposes in hot water but is soluble in many organic solvents such as ether, benzene, and glacial acetic acid. []

Q4: How is this compound used in Suzuki coupling reactions?

A4: this compound serves as a common aryl halide substrate in Suzuki coupling reactions. It reacts with various phenylboronic acids in the presence of palladium catalysts to form biphenyl derivatives. This reaction is widely studied for its efficiency and versatility in synthesizing complex molecules. [, , , , , , , , , , ]

Q5: What factors influence the catalytic activity of palladium catalysts in Suzuki reactions involving this compound?

A5: Factors impacting catalyst activity include the choice of ligands, bases, solvents, and reaction temperature. For example, researchers found that anionic surfactants like sodium dodecyl sulfate (SDS) enhance catalytic activity compared to cationic or nonionic surfactants. [] Additionally, the presence of certain functional groups on the supporting material, like imidazolium networks, can significantly impact catalyst performance and reusability. []

Q6: How does the choice of solvent impact the efficiency of palladium-catalyzed Suzuki reactions using this compound?

A6: Solvent choice plays a crucial role in controlling the reaction pathway and product yield. Studies have shown that isopropanol effectively inhibits the undesired homo-coupling of phenylboronic acid, leading to higher yields of the desired cross-coupling product. [] Research also highlights the effectiveness of water as a green solvent for these reactions when combined with appropriate catalysts. [, , ]

Q7: Have computational methods been used to study the Suzuki-Miyaura reaction with this compound?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate the reaction mechanism of the Suzuki-Miyaura cross-coupling reaction involving this compound and phenylboronic acid. These calculations provide valuable insights into the reaction pathway, transition states, and energy barriers, offering a deeper understanding of the factors influencing reactivity and selectivity. []

Q8: How does the halogen substituent in the aryl halide affect the Suzuki-Miyaura reaction rate?

A9: DFT studies indicate that the Suzuki-Miyaura reaction using this compound as the aryl halide proceeds faster than the reaction with 4-chlorotoluene. This observation can be attributed to the weaker carbon-bromine bond in this compound compared to the carbon-chlorine bond in 4-chlorotoluene, making the oxidative addition step of the catalytic cycle more facile. []

Q9: What are some specific examples of compounds synthesized using this compound as a starting material?

A9: this compound serves as a versatile building block in synthesizing various compounds. Some examples include:

  • 4-Bromobenzaldehyde: Synthesized by photobromination of this compound followed by a Sommelet reaction. []
  • Triphenylmethanol-4,4′,4″-tricarboxylic acid (TOTA): Prepared in a multi-step synthesis starting from this compound involving Grignard reaction, oxidation, and further derivatization. []
  • 4-Bromobenzoic acid: Synthesized by oxidizing this compound with potassium permanganate in the presence of a phase transfer catalyst. []
  • 2,6-Dimethyltetralin (precursor to 2,6-dimethylnaphthalene): Synthesized through a regioselective route involving a Heck reaction with this compound, followed by catalytic reduction and acid-catalyzed cyclization. []
  • Valsartan (Angiotensin II receptor antagonist): Synthesized using a convergent approach where this compound is converted to a key boronic acid intermediate, which undergoes Suzuki coupling and further transformations to yield the target molecule. []

Q10: What are some analytical techniques used for the analysis of this compound and its reaction products?

A11: In addition to the spectroscopic methods mentioned earlier, gas chromatography coupled with mass spectrometry (GC/MS) has been successfully applied to analyze this compound and its derivatives. This technique is particularly valuable for compound-specific stable bromine isotope ratio analysis, providing insights into the origin and transformation pathways of brominated organic compounds in environmental samples. []

Q11: What are some safety precautions associated with handling this compound?

A12: this compound is corrosive, a lachrymator, and moisture sensitive. It should be handled with care, wearing appropriate personal protective equipment, in a well-ventilated area. Storage under nitrogen is recommended to prevent degradation. [] Proper disposal procedures should be followed, typically involving incineration in a licensed facility. []

Q12: Are there any known environmental concerns related to this compound?

A13: While this compound itself is not extensively studied for its environmental impact, brominated organic compounds, in general, are considered environmental pollutants. These compounds can persist in the environment and potentially bioaccumulate in organisms, causing adverse effects. Therefore, responsible use and disposal of this compound are essential to minimize potential ecological risks. []

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